A Technical Guide to the Structural Analysis of 7-Methyl-1H-indazole-5-carboxylic acid
A Technical Guide to the Structural Analysis of 7-Methyl-1H-indazole-5-carboxylic acid
Introduction
7-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core, comprised of a fused benzene and pyrazole ring system, serves as a versatile scaffold for the synthesis of pharmacologically active molecules. The strategic placement of the methyl and carboxylic acid functional groups provides key handles for molecular recognition and modification, making it a valuable building block for targeted therapeutics. A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for its effective utilization in drug design and development.
This in-depth technical guide provides a comprehensive overview of the structural analysis of 7-Methyl-1H-indazole-5-carboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical techniques employed to elucidate and confirm its molecular structure. This guide moves beyond a simple recitation of methods to explain the underlying principles and the rationale behind experimental choices, ensuring a robust and validated structural characterization.
Molecular Identity and Physicochemical Properties
A foundational aspect of any structural analysis is the confirmation of the molecule's basic physicochemical properties. These data points provide the initial confirmation of the compound's identity and purity.
| Property | Value | Source |
| CAS Number | 1031417-41-0 | |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Monoisotopic Mass | 176.05858 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold and Substituent Placement
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 7-Methyl-1H-indazole-5-carboxylic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize both the carboxylic acid and the heterocyclic core, and its residual solvent peak does not interfere with key resonances of the analyte.[1]
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate spectral dispersion.[1]
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Data Acquisition:
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For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
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For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
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Referencing: Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent signal of DMSO-d₆.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 7-Methyl-1H-indazole-5-carboxylic acid in DMSO-d₆ is expected to show the following key resonances. The deshielding effect of the carboxylic acid and the aromatic ring system significantly influences the chemical shifts of the protons.
| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
| ~11.0 | Broad Singlet | 1H | N-H | The proton on the pyrazole nitrogen is also acidic and deshielded, typically appearing as a broad singlet. |
| ~8.2 | Singlet | 1H | H-4 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. |
| ~7.8 | Singlet | 1H | H-6 | This proton is situated between the methyl group and the fused pyrazole ring. |
| ~7.5 | Singlet | 1H | H-3 | The proton on the pyrazole ring. |
| ~2.5 | Singlet | 3H | CH₃ | The methyl group protons are in a relatively shielded environment and appear as a singlet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ ppm) | Assignment | Rationale |
| ~168 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~140 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~135 | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~130 | C-5 | Carbon bearing the carboxylic acid group. |
| ~125 | C-4 | Aromatic CH carbon. |
| ~120 | C-6 | Aromatic CH carbon. |
| ~115 | C-3 | CH carbon of the pyrazole ring. |
| ~110 | C-7 | Carbon bearing the methyl group. |
| ~15 | CH₃ | The methyl carbon is in a shielded, aliphatic region. |
Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the molecular formula.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often yielding a prominent molecular ion peak.
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Data Acquisition:
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Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.
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Expected Mass Spectrometry Data
| m/z Ratio | Predicted Identity | Rationale |
| 177.0659 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight. |
| 159.0553 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |
| 131.0604 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the dehydrated ion. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of different bonds serve as a "molecular fingerprint."
Experimental Protocol: FTIR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
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Instrumentation: Use a standard FTIR spectrometer.
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Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3100 | N-H stretch | Indazole N-H |
| ~1700 | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid |
| ~850-750 | C-H out-of-plane bend | Aromatic ring |
X-ray Crystallography: The Definitive Solid-State Structure
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's three-dimensional arrangement in the solid state. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can play a significant role in the compound's physical properties and biological activity.
Although a crystal structure for 7-Methyl-1H-indazole-5-carboxylic acid is not publicly available, analysis of a closely related isomer, 1-Methyl-1H-indazole-3-carboxylic acid, reveals key expected features.[2]
Expected Crystallographic Features
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Hydrogen Bonding: The carboxylic acid groups are expected to form strong intermolecular O-H···O hydrogen bonds, leading to the formation of dimers.
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π-Stacking: The planar indazole ring systems are likely to engage in π-stacking interactions, contributing to the overall crystal packing.
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Tautomeric Form: X-ray crystallography would definitively confirm the position of the N-H proton in the indazole ring, which is predicted to be at the N1 position.
Conclusion
The structural analysis of 7-Methyl-1H-indazole-5-carboxylic acid requires a multi-technique approach to ensure an unambiguous and comprehensive characterization. NMR spectroscopy provides the primary evidence for the molecular scaffold and substituent placement. Mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. FTIR spectroscopy serves as a rapid method to identify key functional groups. Finally, X-ray crystallography, when feasible, provides the definitive solid-state structure and reveals crucial intermolecular interactions. By integrating the data from these orthogonal techniques, a complete and validated structural model of 7-Methyl-1H-indazole-5-carboxylic acid can be established, providing a solid foundation for its application in drug discovery and development.
References
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PubChem. 7-methyl-1h-indazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Kang, S., Wang, H., Zhang, M., Lu, R., & Wang, H. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. Available at: [Link]
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ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Available at: [Link]

